Benzophenone oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20724. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

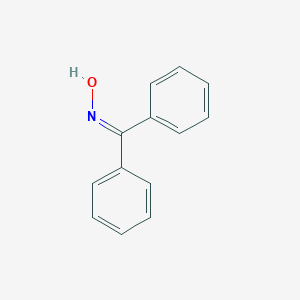

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydrylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYZBFWKVMKMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060355 | |

| Record name | Methanone, diphenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-66-3 | |

| Record name | Benzophenone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, diphenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, diphenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLJ8C37DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of Benzophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of benzophenone (B1666685) oxime. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in various synthetic and analytical applications.

Core Chemical and Physical Properties

Benzophenone oxime is an organic compound that presents as a white crystalline solid or powder at room temperature.[1][2][3][4] It is a derivative of benzophenone, belonging to the oxime class of compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₁₃H₁₁NO | [1][2][3][5] |

| Molecular Weight | 197.23 g/mol | [1][2][5][6] |

| Appearance | White crystalline powder/solid | [1][2][3][4] |

| Melting Point | 140 - 144 °C | [1][2][3][7][8] |

| Boiling Point | 348 °C (estimate) | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, methanol) | [1][2][9] |

| CAS Number | 574-66-3 | [2][5][7] |

Molecular Structure and Stereoisomerism

Structurally, this compound is characterized by a central carbon atom double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group (-OH). This C=N-OH functional group is the defining feature of an oxime. The carbon atom is also bonded to two phenyl groups.[1]

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exhibit geometrical isomerism, existing as E and Z isomers.[10] This stereoisomerism is crucial in reactions like the Beckmann rearrangement, where the migrating group is typically anti-periplanar to the oxime's hydroxyl leaving group.[11][12]

Caption: Geometrical Isomers of this compound.

Key Chemical Reactions and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its oxime functional group.[1]

The Beckmann Rearrangement

The most notable reaction involving this compound is the Beckmann rearrangement, an acid-catalyzed conversion of the ketoxime into an N-substituted amide (in this case, N-phenylbenzamide).[11][13] This reaction is of significant industrial importance, for example, in the synthesis of precursors for polymers like Nylon-6.[11] The rearrangement is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[13] This is followed by the simultaneous migration of the phenyl group that is anti to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the amide.[11][13]

Caption: The Beckmann Rearrangement Pathway.

Experimental Protocols

Synthesis of this compound

A standard and effective method for preparing this compound involves the condensation reaction between benzophenone and hydroxylamine (B1172632).[1]

-

Materials:

-

Benzophenone (1 equivalent)

-

Hydroxylamine hydrochloride (1.5 equivalents)

-

Sodium hydroxide (B78521) (2.75 moles per 0.55 mole of benzophenone)[14]

-

95% Ethyl alcohol

-

Water

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

In a round-bottom flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.[14]

-

Add powdered sodium hydroxide in portions while shaking. Cooling may be necessary if the reaction becomes too vigorous.[14]

-

Once the base is added, attach a reflux condenser and heat the mixture to boiling, refluxing for approximately 5-60 minutes.[14][15] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

-

After cooling, pour the reaction mixture into a dilute solution of concentrated hydrochloric acid in water to precipitate the product.[14]

-

Collect the white precipitate of this compound by vacuum filtration, wash thoroughly with cold water, and dry.[11][14]

-

The crude product can be purified by recrystallization from methanol (B129727) or an ethanol/water mixture.[11][14]

-

Beckmann Rearrangement of this compound

This protocol describes the conversion of this compound to N-phenylbenzamide using thionyl chloride.

-

Materials:

-

This compound (prepared in the previous step)

-

Anhydrous ether

-

Thionyl chloride

-

Methanol (for recrystallization)

-

-

Procedure:

-

Dissolve the this compound in anhydrous ether in an Erlenmeyer flask.[16]

-

In a fume hood, carefully add pure thionyl chloride to the solution.[16]

-

Allow the reaction to proceed, after which the solvent and other volatile components are removed by distillation on a water bath.[16]

-

Add water to the residue and boil for several minutes, breaking up any lumps that form.[16]

-

Decant the supernatant liquid and recrystallize the solid product from methanol.[16]

-

The final product, N-phenylbenzamide, is collected, dried, and its melting point is recorded.[16]

-

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. Data is available from various sources including NMR (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.[17][18] These techniques confirm the molecular structure and purity of the synthesized compound.

Applications

This compound is a valuable chemical intermediate with several applications:[1]

-

Organic Synthesis: It is a crucial precursor for producing amides via the Beckmann rearrangement.[1][11]

-

Ligand Chemistry: It is employed as a ligand in the chemistry of transition-metal complex catalysts.[19]

-

Analytical Chemistry: It serves as a reagent for the colorimetric determination of urea (B33335) and related compounds.[19]

-

Material Science: It can act as a stabilizer in polymers.[1]

References

- 1. This compound | 574-66-3 | Benchchem [benchchem.com]

- 2. This compound(574-66-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 574-66-3 | FB172322 | Biosynth [biosynth.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. \#Q. Geometrical isomerism is possible in - A. Acetone-oxime B. Isobutene.. [askfilo.com]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. prepchem.com [prepchem.com]

- 16. thinkswap.com [thinkswap.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound(574-66-3) IR Spectrum [chemicalbook.com]

- 19. This compound | Ennore India Chemicals [ennoreindiachemicals.com]

An In-depth Technical Guide to the Oximation of Benzophenone: Mechanism, Kinetics, and Experimental Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the oximation reaction of benzophenone (B1666685), a fundamental transformation in organic synthesis. The core focus is on the reaction mechanism, kinetic aspects, and a detailed experimental protocol for the preparation of benzophenone oxime. This document is intended to serve as a valuable resource for researchers in organic chemistry and drug development, offering both theoretical insights and practical guidance. The formation of oximes is a critical step in various synthetic pathways, most notably as the precursor to the Beckmann rearrangement for the production of amides.

Core Reaction Mechanism

The oximation of benzophenone is a classic example of a nucleophilic addition-elimination reaction at a carbonyl group. The overall reaction involves the condensation of benzophenone with hydroxylamine (B1172632) (NH₂OH) to form this compound and water.

The reaction proceeds in two main stages under acidic catalysis:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzophenone. This addition is typically the rate-limiting step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration (Elimination): The carbinolamine intermediate is then dehydrated to form the final oxime product. Under acidic conditions, a proton transfer from the nitrogen to the oxygen of the hydroxyl group occurs, converting the hydroxyl into a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable C=N double bond of the oxime.

The reaction is reversible and the overall equilibrium can be influenced by factors such as pH and the removal of water.[1] The reaction is generally fastest under mildly acidic conditions (pH 4-5), as sufficient acid is required to protonate the carbonyl group, but high acidity will protonate the hydroxylamine, reducing its nucleophilicity.

Caption: Acid-catalyzed mechanism for the oximation of benzophenone.

Quantitative Data: Reaction Kinetics

The kinetics of benzophenone oximation can be influenced by various factors, including the reaction medium, pH, and temperature. While extensive kinetic data for this specific reaction under varied conditions are sparse in the literature, a notable study highlights the dramatic acceleration of the reaction in microdroplets compared to the bulk phase. This acceleration is attributed to the unique environment at the air-water interface of the microdroplets.[2]

| Reaction Condition | Pseudo First-Order Rate Constant (s⁻¹) | Reference |

| Bulk Phase | 9.1 x 10⁻⁴ | [2] |

| Heated Ultrasonic Nebulization (HUN) Microdroplets | 2.1 x 10⁻² | [2] |

The data clearly demonstrates a significant rate enhancement (over 20-fold) when the reaction is carried out in microdroplets, a finding of considerable interest for process intensification and microreactor technologies.

For similar oximation reactions, such as that of cyclohexanone, the reaction rate shows a slight increase as the pH is raised from 3 to 5.[3] This is consistent with the general mechanism where a balance is required between activating the carbonyl group and maintaining the nucleophilicity of the hydroxylamine.

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound. The protocol is a synthesis of several well-established methods.[4][5][6]

Materials:

-

Benzophenone (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium hydroxide (B78521) (NaOH) (2.5-3.0 eq)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (B129727) (for recrystallization)

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers

-

Büchner funnel and filter flask

-

Vacuum source

-

Melting point apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and water. A typical ratio is 100 g of benzophenone to 200 mL of ethanol and 40 mL of water.[4]

-

Base Addition: To this mixture, add powdered or pelletized sodium hydroxide (2.5-3.0 eq) in portions with constant swirling or stirring. The reaction can be exothermic; if it becomes too vigorous, cool the flask with a tap water bath.[4]

-

Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask. Heat the mixture to boiling and maintain a gentle reflux for 5-10 minutes.[4]

-

Precipitation: After the reflux period, cool the reaction mixture to room temperature. In a separate large beaker, prepare a solution of concentrated hydrochloric acid in water (e.g., 300 mL of concentrated HCl in 2 L of water for a 100 g scale reaction). Pour the cooled reaction mixture slowly into the acid solution with stirring. A white precipitate of this compound will form.[4]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the crude product. For small scales, air-drying is sufficient. For larger quantities, drying in a low-temperature oven (e.g., 40°C) can be used.[4] A high yield (typically 98-99%) of crude product with a melting point of 141-142°C is expected.[4]

-

Purification (Optional): The crude this compound is often of sufficient purity for subsequent steps like the Beckmann rearrangement. If higher purity is required, the product can be recrystallized from a suitable solvent, such as methanol or ethanol.[6]

Caption: Experimental workflow for the synthesis of this compound.

References

The Beckmann Rearrangement: A Technical Guide to the Transformation of Benzophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Beckmann rearrangement, a pivotal reaction in organic chemistry, through the lens of its historical discovery using benzophenone (B1666685) oxime. This document details the experimental protocols for the synthesis of benzophenone oxime and its subsequent acid-catalyzed rearrangement to benzanilide (B160483), presents quantitative data in a structured format, and illustrates the underlying mechanisms and workflows through detailed diagrams.

Historical Context: The Discovery by Ernst Beckmann

In 1886, the German chemist Ernst Otto Beckmann reported a peculiar reaction of oximes in the presence of acidic reagents.[1] While investigating the properties of this compound, he observed its transformation into benzanilide, an amide. This unexpected rearrangement, now known as the Beckmann rearrangement, involves the migration of a group from a carbon atom to an electron-deficient nitrogen atom. Beckmann's initial experiments were conducted using phosphorus pentachloride as the acidic catalyst.[2] This discovery has since become a cornerstone of organic synthesis, with wide-ranging applications in the production of polymers, pharmaceuticals, and other fine chemicals.

Quantitative Data Summary

The following table summarizes the quantitative data for the two key experimental stages: the synthesis of this compound and its rearrangement to benzanilide. The data has been compiled from various established laboratory procedures.

| Parameter | Synthesis of this compound | Beckmann Rearrangement of this compound |

| Reactants | Benzophenone, Hydroxylamine (B1172632) Hydrochloride, Sodium Hydroxide (B78521) | This compound, Thionyl Chloride or Acetic Anhydride |

| Solvent | 95% Ethanol, Water | Anhydrous Ether or Glacial Acetic Acid |

| Reaction Time | 5 minutes (reflux) | 1-2 hours (reflux) |

| Temperature | Boiling point of ethanol | ~140°C (reflux with Acetic Anhydride) |

| Product | This compound | Benzanilide |

| Yield | 89.58% - 99% | 64.53% |

| Melting Point (°C) | 141-142 | 163 |

Experimental Protocols

The following are detailed methodologies for the preparation of this compound and its subsequent Beckmann rearrangement.

Part 1: Preparation of this compound

This protocol describes the synthesis of this compound from benzophenone and hydroxylamine hydrochloride.

Materials:

-

Benzophenone (5.0 g)

-

Hydroxylamine hydrochloride (3.0 g)

-

95% Ethanol (10 mL)

-

Water (2 mL)

-

Sodium hydroxide pellets (6.5 g)

-

Concentrated Hydrochloric Acid (14 mL)

-

Methanol (B129727) (for recrystallization)

Procedure:

-

In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.

-

With continuous shaking, add approximately 6.5 g of sodium hydroxide pellets in portions.

-

Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.

-

After the reflux, cool the flask to room temperature.

-

In a 500 mL beaker, prepare a solution of 14 mL of concentrated hydrochloric acid in 100 mL of water. Pour the cooled reaction mixture into this acidic solution.

-

A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the crude this compound from approximately 10 mL of methanol to obtain the pure product. Record the weight and melting point of the purified product.

Part 2: Beckmann Rearrangement of this compound to Benzanilide

This protocol details the rearrangement of the synthesized this compound to benzanilide using thionyl chloride.

Materials:

-

This compound (2.0 g, from Part 1)

-

Anhydrous ether (20 mL)

-

Thionyl chloride (3 mL)

-

Water (25 mL)

-

Methanol (for recrystallization)

Procedure:

-

In a 150 mL Erlenmeyer flask, dissolve 2.0 g of the this compound prepared in Part 1 in 20 mL of anhydrous ether.

-

This step must be performed in a fume hood. Carefully add approximately 3 mL of pure thionyl chloride to the flask.

-

On a water bath, distill off the solvent and any other volatile components.

-

To the residue, add 25 mL of water and boil for several minutes. Use a glass rod to break up any lumps that may have formed.

-

Decant the supernatant liquid.

-

Recrystallize the crude product from methanol.

-

Collect the purified benzanilide by filtration, dry it, and record its weight and melting point.

Visualizations

The following diagrams illustrate the key processes involved in the discovery and execution of the Beckmann rearrangement of this compound.

Caption: Experimental workflow for the synthesis of benzanilide.

References

An In-depth Technical Guide to the Synthesis and Applications of Benzophenone Oxime Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of benzophenone (B1666685) oxime derivatives. The information is curated to be a valuable resource for professionals in chemical synthesis and drug discovery, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Synthesis of Benzophenone Oxime Derivatives

The synthesis of this compound and its derivatives is a cornerstone of various chemical research endeavors. The most common and effective method involves the condensation reaction of a substituted benzophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1][2] The reaction proceeds through a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the benzophenone.

General Synthetic Workflow

The general workflow for the synthesis of this compound derivatives can be visualized as a straightforward two-step process, often with a purification step.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a widely cited and effective method for the preparation of the parent this compound.

Materials:

-

Benzophenone (100 g, 0.55 mol)

-

Hydroxylamine hydrochloride (60 g, 0.86 mol)

-

95% Ethyl alcohol (200 mL)

-

Water (40 mL)

-

Sodium hydroxide (B78521) (110 g, 2.75 mol), powdered

-

Concentrated hydrochloric acid (300 mL)

Procedure:

-

In a 2-liter round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.

-

To this mixture, add powdered sodium hydroxide in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.

-

After the complete addition of sodium hydroxide, attach a reflux condenser to the flask and heat the mixture to boiling. Reflux for five minutes.

-

After cooling, pour the contents of the flask into a solution of 300 mL of concentrated hydrochloric acid in 2 liters of water.

-

Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.[2]

Yield: 106–107 g (98–99% of the theoretical amount).[2] Melting Point: 141–142 °C.[2]

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives follows a similar procedure, with variations in reaction times and purification methods. The yields can be influenced by the nature and position of the substituents on the benzophenone ring.

| Substituent on Benzophenone | Reagents and Conditions | Yield (%) | Reference |

| 2-Amino-5-bromo-4'-methyl | Hydroxylamine hydrochloride, ethanol, reflux | Not specified | [1] |

| 2-Amino-2',5-dichloro | Hydroxylamine hydrochloride, silica (B1680970) gel chromatography | 27 | [3] |

| 4-Alkoxy and 4-Alkyl | Varies | Moderate to high | [4] |

| Unsubstituted | Hydroxylamine hydrochloride, NaOH, ethanol/water, reflux | 89.58 | [5] |

| 2-(α-halo-lower alkanoylamino) | Acylation of the corresponding aminothis compound | Not specified | [1] |

Applications of this compound Derivatives

This compound derivatives have garnered significant attention in various fields, most notably in medicinal chemistry due to their wide range of biological activities.

Anti-inflammatory Activity

This compound derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cytokines and enzymes.

Several studies have demonstrated the ability of this compound derivatives to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]

TNF-α and IL-6 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Quantitative Data: Inhibition of TNF-α and IL-6

| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |

| 20e | 10 | 54 | 97 | [6] |

| 20e | 1 | Not specified | 47 | [6] |

| Series of analogues | 10 | Moderate to excellent | 81-89 | [6] |

| Series of analogues | 1 | Not specified | 9-42 | [6] |

The anti-inflammatory effects of some benzophenone derivatives are also attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.

COX Inhibition Pathway

Caption: Inhibition of COX enzymes by this compound derivatives.

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Derivative 4 | COX-2 | 4 | Selective for COX-2 | [7] |

| Derivative 5 | COX-1 | 67.25 | Selective for COX-1 | [7] |

| PYZ16 | COX-2 | 0.52 | 10.73 | [8] |

| Celecoxib (Standard) | COX-2 | 0.78 | 9.51 | [8] |

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity (IC50 Values in µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | SW-480 (Colon) | Reference |

| Series 1 | |||||

| 9b | <0.1 | <0.1 | - | - | [6] |

| 9c | <0.1 | <0.1 | - | - | [6] |

| 9e | 0.19 | 0.12 | - | - | [6] |

| 9g | 0.34 | - | - | - | [6] |

| Series 2 | |||||

| 5c | - | - | 17.31 | - | [6] |

Antiplatelet Activity

Certain benzophenone derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting their potential as antithrombotic agents. The mechanism often involves interference with signaling pathways that lead to platelet activation and aggregation.[9][10]

Platelet Aggregation Pathway and Potential Inhibition Points

Caption: Potential points of interference by this compound derivatives in the platelet aggregation pathway.

Quantitative Data: Antiplatelet Activity

| Compound | Agonist | IC50 (µmol/L) | Reference |

| 7a | ADP | 10.14 | [10] |

| 7b-g | ADP | 10.14 - 18.83 | [10] |

| Ticlopidine (Standard) | ADP | 3.18 | [10] |

| Aspirin (Standard) | ADP | 6.07 | [10] |

Conclusion

This compound derivatives represent a versatile scaffold with a rich chemical landscape and a broad spectrum of biological activities. The synthetic routes to these compounds are well-established and high-yielding, allowing for the generation of diverse libraries for structure-activity relationship studies. Their demonstrated efficacy as anti-inflammatory, anticancer, and antiplatelet agents underscores their potential as lead compounds in drug discovery. Further research into the precise molecular mechanisms of action and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating their therapeutic potential into clinical applications. This guide serves as a foundational resource for researchers aiming to explore and expand the promising field of this compound derivatives.

References

- 1. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. KR910003636B1 - Process for the preparation of benzophenon oxime compounds - Google Patents [patents.google.com]

- 4. DE1568718A1 - Process for the preparation of benzophenoximes - Google Patents [patents.google.com]

- 5. thinkswap.com [thinkswap.com]

- 6. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Properties of Benzophenone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Benzophenone (B1666685) oxime and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of benzophenone oxime, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

This compound and its analogues appear to exert their anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of key inflammatory enzymes and modulation of intracellular signaling pathways.

Enzyme Inhibition

Secretory Phospholipase A2 (sPLA2) Inhibition: One of the primary mechanisms identified is the inhibition of secretory phospholipase A2 (sPLA2).[1] sPLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids (B1166683) to release arachidonic acid, a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting sPLA2, this compound analogues can effectively reduce the production of these potent inflammatory molecules.[1]

Modulation of Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some studies suggest that benzophenone derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This can occur through the inhibition of IκB kinase (IKK) phosphorylation, which in turn prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p65 subunit of NF-κB.[3][4]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK signaling pathway, which includes key kinases such as p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators. There are indications that benzophenone derivatives might modulate this pathway, potentially by inhibiting the phosphorylation and activation of these kinases, thereby downregulating the expression of pro-inflammatory genes.[5]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound analogues.

Table 1: In Vitro sPLA2 Enzyme Inhibitory Activity of this compound Analogues [1]

| Compound | Structure | Inhibitory Rate (%) at 2.67 mM |

| 4a | 4-methylthis compound | 45 |

| 4b | 4-methoxythis compound | 52 |

| 4c | 4-chlorothis compound | 65 |

| 4d | 4-bromothis compound | 72 |

| 4e | 4-nitrothis compound | 38 |

Table 2: In Vivo Anti-inflammatory Activity of this compound Analogues in Carrageenan-Induced Paw Edema in Mice [1]

| Treatment | Dose | Edema Ratio (%) | Percent Inhibition of Edema |

| Control (Carrageenan) | - | 165 ± 12 | - |

| Compound 4a | 10 mg/kg | 125 ± 10 | 24 |

| Compound 4b | 10 mg/kg | 118 ± 9 | 28 |

| Compound 4c | 10 mg/kg | 105 ± 8 | 36 |

| Compound 4d | 10 mg/kg | 98 ± 7 | 41 |

| Compound 4e | 10 mg/kg | 132 ± 11 | 20 |

Table 3: Inhibition of Pro-inflammatory Cytokines by Nitrogen-Containing Benzophenone Analogues [6]

| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 16a | 10 | 45 | 85 |

| 17g | 10 | 48 | 88 |

| 18f | 10 | 51 | 89 |

| 18g | 10 | 52 | 87 |

| 19g | 10 | 50 | 86 |

| 20e | 10 | 54 | 97 |

| 20e | 1 | 47 | 47 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the investigation of the anti-inflammatory properties of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats or Swiss albino mice (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound or its analogues)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted for 12 hours before the experiment with free access to water.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

Animals are divided into groups: control (vehicle), reference drug, and test compound groups.

-

The test compound or reference drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each animal.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (this compound or its analogues)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

The percentage inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

Visualizing the Molecular Mechanisms

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: General experimental workflow for evaluating the anti-inflammatory properties of this compound.

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives possess significant anti-inflammatory properties. Their multi-faceted mechanism of action, targeting key enzymes like sPLA2 and COX, and modulating critical inflammatory signaling pathways such as NF-κB and MAPK, makes them attractive candidates for further drug development.

However, to fully elucidate their therapeutic potential, further research is warranted. Specifically, future studies should focus on:

-

Determining the specific IC50 values of this compound for COX-1 and COX-2 enzymes.

-

Conducting detailed mechanistic studies to confirm the direct inhibitory effects of this compound on the phosphorylation of key proteins within the NF-κB and MAPK pathways.

-

Expanding in vivo studies to chronic inflammation models to assess long-term efficacy and safety.

-

Optimizing the chemical structure of this compound to enhance potency and selectivity, and to improve pharmacokinetic properties.

A comprehensive understanding of the structure-activity relationships and a deeper insight into the molecular interactions with their targets will be crucial for the successful translation of these promising compounds into novel anti-inflammatory therapeutics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

Antitumor Mechanisms of Novel Benzophenone Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core antitumor mechanisms of novel benzophenone (B1666685) oxime derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the cytotoxic properties, underlying signaling pathways, and experimental methodologies associated with this promising class of compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes the mechanistic pathways to facilitate further research and development in cancer therapeutics.

Introduction

Benzophenone oxime derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects. The introduction of an oxime group (=N-OH) to the benzophenone scaffold can enhance the molecule's interaction with biological targets, leading to increased cytotoxicity in cancer cells. These derivatives employ a multi-pronged attack on cancer cells, primarily through the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the generation of cytotoxic reactive oxygen species (ROS). This guide will dissect these mechanisms, providing the foundational knowledge required for the rational design and development of next-generation anticancer agents based on the this compound framework.

Quantitative Analysis of Cytotoxic Activity

The antitumor potential of novel this compound derivatives and related compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, is a key metric for quantifying cytotoxic potency. The following tables summarize the IC50 values of representative benzophenone and oxime derivatives from various studies.

Table 1: Cytotoxicity of Benzophenone and its Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c | SMMC-7721 (Hepatocarcinoma) | 0.111 | [1] |

| Compound 1 | HL-60 (Promyelocytic Leukemia) | 0.48 | [2] |

| Compound 1 | A-549 (Lung Cancer) | 0.82 | [2] |

| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [2] |

| Compound 1 | SW480 (Colon Cancer) | 0.99 | [2] |

| Compound 4u | MCF-7 (Breast Cancer) | 1.47 | [3] |

| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | 15.24 | [3] |

Table 2: Cytotoxicity of Various Oxime Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoquinone Oxime 14 | MDA-MB-231 (Breast Cancer) | 0.66 | [4] |

| Naphthoquinone Oxime 14 | BEL-7402 (Liver Cancer) | 5.11 | [4] |

| Naphthoquinone Oxime 14 | A2780 (Ovarian Cancer) | 8.26 | [4] |

| β-lapachone oxime 5 | HL-60 (Leukemia) | 3.84 | [5] |

| Lapachol oxime 3 | HL-60 (Leukemia) | 10.20 | [5] |

| Chalcone Oxime 11g | A-375 (Melanoma) | 0.87 | [6] |

| Chalcone Oxime 11g | MCF-7 (Breast Cancer) | 0.28 | [6] |

| Chalcone Oxime 11e | A-375 (Melanoma) | 1.47 | [6] |

| Chalcone Oxime 11e | MCF-7 (Breast Cancer) | 0.79 | [6] |

Core Antitumor Mechanisms

Novel this compound derivatives exert their anticancer effects through several interconnected mechanisms. The primary pathways identified are the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound derivatives have been shown to trigger this process through the intrinsic (mitochondrial) pathway.

One notable example involves the oxime-containing derivative TFOBO, which has been shown to induce apoptosis in myeloid leukemic cells.[2] This compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift in balance leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. In the cytosol, cytochrome c activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular proteins and ultimately, cell death.[2]

References

- 1. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxime derivative TFOBO promotes cell death by modulating reactive oxygen species and regulating NADPH oxidase activity in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Photochemical Reactivity and Versatility of Benzophenone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzophenone (B1666685) oxime, a derivative of the ubiquitous benzophenone, is a molecule of significant interest in the field of photochemistry. Its rich and varied reactivity upon exposure to light has positioned it as a versatile tool in organic synthesis, polymer science, and potentially in the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the core photochemical principles governing benzophenone oxime, detailing its primary photoreactions, quantitative data, experimental methodologies, and diverse applications.

Core Photochemical Reactivity

The photochemical behavior of this compound is largely dictated by the electronic transitions of the benzophenone chromophore and the inherent reactivity of the oxime functional group. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is often the key reactive intermediate in many of the subsequent chemical transformations.

The primary photochemical pathways exhibited by this compound and its derivatives include:

-

Photochemical Beckmann Rearrangement: A photo-induced isomerization to form N-phenylbenzamide (benzanilide). Unlike the classical acid-catalyzed Beckmann rearrangement, the photochemical variant proceeds through an excited state. The proposed mechanism often involves the formation of a transient, high-energy oxaziridine (B8769555) intermediate from the excited oxime, which then rearranges to the more stable amide. This reaction is highly stereospecific in many oxime systems, with the group anti-periplanar to the hydroxyl group migrating.

-

E/Z Photoisomerization: Like other molecules with a C=N double bond, this compound can undergo reversible isomerization between its (E) and (Z) geometric isomers upon irradiation. This process can be particularly efficient when mediated by a photosensitizer under visible light, which allows for the population of triplet states that facilitate C=N bond rotation. The ratio of isomers at the photostationary state is dependent on the wavelength of light used and the solvent.

-

Photochemical Fragmentation: A key reaction, particularly for O-substituted benzophenone oximes, is the homolytic cleavage of the N-O bond. This fragmentation generates a reactive iminyl radical and an oxygen-centered radical (e.g., an acetoxy radical from an O-acetyl oxime). These radical species are central to the utility of this compound derivatives as photoinitiators in polymerization reactions.

-

Photocyclization: In appropriately substituted this compound derivatives, particularly those with a biaryl scaffold, intramolecular cyclization can occur. This reaction is initiated by the formation of an iminyl radical through N-O bond cleavage, which then attacks an adjacent aromatic ring to form new heterocyclic structures, such as phenanthridines.

Quantitative Data on Photochemical Processes

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific process per photon absorbed. While specific quantitative data for this compound's photorearrangement is not extensively documented in readily available literature, data from related systems provide valuable insights.

| Photochemical Process | System | Wavelength (nm) | Quantum Yield (Φ) or Product Ratio | Solvent/Conditions |

| Photoreduction | Benzophenone (parent chromophore) | 350 | ~2.0 | Isopropyl alcohol |

| Photoisomerization (E → Z) | Phenylhexanone oxime (model aryl ketoxime) | 427 | >20:1 (Z/E ratio) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst, CH₂Cl₂ |

| Photopolymerization Initiation | Benzophenone O-acetyl oxime (2 wt%) in Trimethylolpropane Triacrylate (TMPTA) | 365 | ~85% monomer conversion (60s) | Bulk polymerization |

Note: Data for benzophenone photoreduction is provided for context on the reactivity of the core chromophore.[1] Data for photoisomerization is based on a model aryl ketoxime system, demonstrating the principle of efficient E/Z isomerization.[2] Data for photopolymerization initiation is adapted from studies on structurally similar oxime esters.[3]

Key Reaction Mechanisms and Workflows

The intricate pathways of this compound's photochemistry can be visualized to better understand the sequence of events and the interplay of intermediates.

Caption: Electronic excitation and relaxation pathways of this compound.

Caption: Proposed mechanism for the Photochemical Beckmann Rearrangement.

Caption: Fragmentation of a this compound derivative for photoinitiation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for harnessing the photochemical reactivity of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established organic synthesis procedures.[4][5]

-

Reaction Setup: In a 250 mL round-bottom flask, combine benzophenone (5.0 g, 1 eq.), hydroxylamine (B1172632) hydrochloride (3.0 g, 1.5 eq.), 95% ethanol (B145695) (10 mL), and water (2 mL).

-

Basification: To this mixture, add sodium hydroxide (B78521) pellets (6.5 g) portion-wise with constant shaking. If the reaction becomes too vigorous, cool the flask under tap water.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5-10 minutes.

-

Precipitation: Allow the flask to cool to room temperature. In a separate 500 mL beaker, prepare a solution of concentrated hydrochloric acid (14 mL) in water (100 mL). Pour the cooled reaction mixture into the acidic solution to precipitate the this compound.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water and allow it to air dry.

-

Recrystallization: Recrystallize the crude product from a minimal amount of hot methanol (B129727) to obtain pure this compound crystals.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point (typically around 141-142°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Protocol 2: Photochemical Synthesis of Phenanthridine (B189435) from a Biaryl Oxime Derivative

This protocol is based on the photochemical cyclization of biaryl oximes, a reaction analogous to what could be expected from a suitably designed this compound derivative.[6]

-

Reactant Preparation: Dissolve the biaryl aldehyde oxime derivative (e.g., O-acetyl-2'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde oxime) in tert-butanol (B103910) to a concentration of approximately 0.01 M.

-

Photoreactor Setup: Place the solution in a quartz reaction vessel equipped with a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state.

-

Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 450 W) for a specified duration (e.g., 3 hours). Maintain the reaction temperature using a cooling bath if necessary.

-

Work-up: After irradiation, remove the solvent under reduced pressure.

-

Purification: Purify the residue using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the phenanthridine product.

-

Analysis: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Versatility and Applications in Drug Development

The unique photochemical properties of this compound and its derivatives open up a range of applications, from materials science to the life sciences.

Photoinitiators for Polymerization

Derivatives such as benzophenone O-acetyl oxime serve as excellent Type I photoinitiators.[3] Upon UV irradiation, they undergo efficient N-O bond cleavage to generate free radicals that can initiate the polymerization of various monomers, such as acrylates. This is particularly valuable in UV curing applications for coatings, adhesives, and in 3D printing, where rapid, spatially controlled hardening of a liquid resin is required. The benzophenone core provides good light absorption characteristics, while the oxime ester moiety provides the photolabile bond.[3][7]

Synthesis of Heterocyclic Compounds

The photochemical generation of iminyl radicals from this compound derivatives is a powerful tool for the synthesis of complex nitrogen-containing heterocycles. As demonstrated in the synthesis of phenanthridines, intramolecular cyclization of these radicals onto a nearby aromatic ring provides a novel and efficient method for forming C-N bonds and constructing polycyclic aromatic systems.[6] Such scaffolds are prevalent in many biologically active natural products and pharmaceutical agents.

Photoremovable Protecting Groups

The concept of using light to remove a protecting group offers precise spatiotemporal control over the release of a bioactive molecule.[8][9] The oxime functionality has been explored as a photocage for various functional groups. For instance, O-arylcarbonyl oximes can be photochemically converted to nitriles, effectively acting as a photoremovable protecting group for the nitrile moiety.[10] While not a direct application of this compound itself, this demonstrates the potential of the oxime scaffold in photo-controlled release systems, a strategy of great interest in drug delivery and for studying cellular signaling pathways with high precision.

Potential in Photodynamic Therapy (PDT)

The benzophenone core is a well-known photosensitizer, capable of generating reactive oxygen species (ROS) upon irradiation.[1] This property is the cornerstone of photodynamic therapy, a treatment modality for cancer and other diseases. While this compound itself has not been established as a PDT agent, its chromophore's ability to populate a long-lived triplet state and interact with molecular oxygen suggests that appropriately designed derivatives could have potential in this area. The development of new photosensitizers is a key area of research in medicinal chemistry.

References

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Benzophenone Oxime: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzophenone (B1666685) oxime, a readily accessible and stable crystalline solid, has emerged as a valuable and versatile building block in the landscape of synthetic organic chemistry. Beyond its traditional role in the well-established Beckmann rearrangement, this compound serves as a gateway to a diverse array of nitrogen-containing heterocyclic compounds. These heterocyclic motifs are of paramount importance in the fields of medicinal chemistry and materials science, forming the core structures of numerous pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthetic utility of benzophenone oxime, detailing key reaction pathways, experimental protocols, and quantitative data to empower researchers in their quest for novel molecular architectures.

Core Synthetic Transformations of this compound

This compound can be strategically employed in a variety of chemical transformations to construct different heterocyclic rings. The primary pathways include rearrangement reactions, cycloaddition processes, and photochemical cyclizations. Each of these routes offers a unique approach to molecular complexity, leveraging the inherent reactivity of the oxime functional group.

Beckmann Rearrangement: A Classic Route to Amides

The Beckmann rearrangement is a cornerstone reaction of ketoximes, providing a reliable method for the synthesis of N-substituted amides.[1][2] In the case of this compound, the reaction proceeds through the migration of a phenyl group to the electron-deficient nitrogen atom, yielding N-phenylbenzamide. This transformation is typically catalyzed by acids.[1][3] A modification of this reaction using acetic anhydride (B1165640) not only facilitates the rearrangement under milder conditions but also proceeds through an O-acetyl oxime intermediate, which possesses a better leaving group.[1]

Table 1: Quantitative Data for the Beckmann Rearrangement of this compound

| Catalyst/Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Anhydride/Glacial Acetic Acid | Neat | Reflux (~140) | 1-2 | High | [1] |

| Diphenylcyclopropenone/Oxalyl Chloride | CDCl3 | Not specified | Not specified | 92 | [4] |

| N-methyl-imidazolium hydrosulfate/P2O5 | Neat | 90 | Not specified | 91 | [5] |

| Polyphosphoric Acid (PPA) with Ultrasonication | Neat | 60 | 2 | 56.65 | [6] |

Experimental Protocol: Synthesis of N-phenylbenzamide via Beckmann Rearrangement [1]

-

Materials: this compound, acetic anhydride, glacial acetic acid.

-

Procedure:

-

Place this compound (1 equivalent) in a round-bottom flask.

-

Add an excess of acetic anhydride (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Collect the solid N-phenylbenzamide by filtration.

-

Wash the crude product with a cold, dilute sodium carbonate solution, followed by a wash with cold water.

-

Dry the product. Recrystallization from ethanol (B145695) can be performed for further purification.

-

[3+2] Cycloaddition Reactions: Synthesis of Five-Membered Heterocycles

This compound can serve as a precursor to nitrile oxides, which are reactive 1,3-dipoles. These intermediates can undergo [3+2] cycloaddition reactions with dipolarophiles such as alkynes to furnish five-membered heterocyclic rings like isoxazoles. While direct use of this compound in this reaction requires in-situ generation of the nitrile oxide, the pathway is analogous to that of aldoximes. For instance, the reaction of benzaldoxime (B1666162) with styrene, a close structural analog, yields 3,5-diphenylisoxazoline.[7]

Table 2: Representative Data for Isoxazole Synthesis from Oximes

| Oxime | Dipolarophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde Oxime | Phenylacetylene | NCS, NaOH in DES | 3,5-Diphenylisoxazole | High | [8] |

Experimental Protocol: General Procedure for the Formation of 3,5-Disubstituted Isoxazoles [8]

-

Materials: Aldehyde (e.g., Benzaldehyde), hydroxylamine (B1172632), sodium hydroxide (B78521), N-chlorosuccinimide (NCS), alkyne (e.g., Phenylacetylene), Deep Eutectic Solvent (DES) such as Choline chloride:urea (1:2).

-

Procedure:

-

To a stirred solution of the aldehyde (2 mmol) in the DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Stir the resulting mixture at 50°C for one hour to form the oxime in situ.

-

Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours to generate the nitrile oxide.

-

Add the alkyne (2 mmol) and continue the reaction at 50°C for four hours.

-

After completion, quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 5 mL).

-

Dry the combined organic phases over MgSO4 and evaporate the solvent under reduced pressure.

-

Purify the residue by chromatography to obtain the 3,5-disubstituted isoxazole.

-

Photochemical Cyclization: Access to Phenanthridines

The photochemical properties of oxime derivatives open up unique synthetic avenues. O-Acetyl oximes of biphenyl (B1667301) aldehydes have been shown to undergo photochemical cyclization to yield phenanthridines.[9][10] This reaction proceeds via the homolytic cleavage of the N-O bond upon UV irradiation, generating an iminyl radical which then undergoes intramolecular cyclization.[10] This methodology can be extended to derivatives of this compound bearing a suitable ortho-phenyl substituent, providing a novel entry to a class of biologically active alkaloids.

Table 3: Data for Photochemical Synthesis of Phenanthridines from Biphenyl Oxime Derivatives

| Substrate | Solvent | Irradiation Source | Reaction Time (h) | Product | Yield (%) | Reference |

| 2',3'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | t-BuOH | 450 W Hg lamp | 3 | 4-Methoxyphenanthridine | 54 | [9] |

| Biphenyl-2-carbaldehyde O-acetyl oxime derivatives | Various | UV irradiation | 3 | Substituted Phenanthridines | 31-95 | [10][11] |

Experimental Protocol: Photochemical Synthesis of Phenanthridines [10]

-

Materials: Substituted biphenyl-2-carbaldehyde O-acetyl oxime, tert-butanol (B103910) (t-BuOH).

-

Procedure:

-

Dissolve the biphenyl-2-carbaldehyde O-acetyl oxime derivative in t-BuOH in a quartz reaction vessel.

-

Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W) for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the phenanthridine (B189435) product.

-

Neber Rearrangement: Formation of Azirines and α-Amino Ketones

The Neber rearrangement offers a pathway to α-amino ketones from ketoximes.[12] The reaction is initiated by the conversion of the oxime to a better leaving group, such as a tosylate. Subsequent treatment with a base leads to the formation of an intermediate azirine, which can then be hydrolyzed to the corresponding α-amino ketone. These α-amino ketones are valuable precursors for the synthesis of other N-heterocycles, such as quinoxalines, through condensation with 1,2-diamines.

Experimental Protocol: General Steps for the Neber Rearrangement [12]

-

Materials: Ketoxime (e.g., this compound), p-toluenesulfonyl chloride, pyridine (B92270), a base (e.g., sodium ethoxide), ethanol, water, acid for hydrolysis.

-

Procedure:

-

Tosylation: React the ketoxime with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the O-tosyl oxime.

-

Rearrangement: Treat the O-tosyl oxime with a strong base, such as sodium ethoxide in ethanol, to induce the rearrangement to the azirine intermediate.

-

Hydrolysis: Hydrolyze the azirine intermediate by the addition of aqueous acid to yield the α-amino ketone.

-

Isolate and purify the product through standard techniques like extraction and crystallization.

-

Conclusion

This compound is a remarkably versatile and economically viable starting material for the synthesis of a wide range of heterocyclic compounds. Its reactivity can be finely tuned through various synthetic strategies, including classic rearrangements, modern cycloaddition reactions, and innovative photochemical methods. The ability to access amides, isoxazoles, phenanthridines, and precursors to other heterocycles like quinoxalines from this single precursor underscores its significance in synthetic and medicinal chemistry. This guide provides a foundational understanding and practical protocols to encourage further exploration and application of this compound in the development of novel and functional heterocyclic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cayley-nielson.com [cayley-nielson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of phenanthridine derivatives via photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neber rearrangement - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Benzophenone Oxime

Introduction

Benzophenone (B1666685) oxime is a key organic compound widely utilized as an intermediate in various chemical syntheses. Its most notable application is in the Beckmann rearrangement, a reaction that converts the oxime into benzanilide, a precursor for the synthesis of pharmaceuticals and polymers like Nylon-6.[1][2] The synthesis of benzophenone oxime is a classic example of a condensation reaction between a ketone (benzophenone) and hydroxylamine (B1172632).[3] The reaction is typically carried out in an alcoholic solvent, with a base added to neutralize the hydrochloride salt of hydroxylamine, thereby liberating the free nucleophile required for the reaction.[4][5] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound for research and development applications.

Chemical Reaction Scheme

The overall reaction involves the condensation of benzophenone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521), to yield this compound and water.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of this compound.[6][7]

1. Materials and Apparatus

-

Chemicals:

-

Benzophenone (C₁₃H₁₀O)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

95% Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (B129727) (for recrystallization)

-

Deionized Water

-

-

Apparatus:

-

250 mL or 2 L Round-bottom flask (depending on scale)

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers (500 mL or larger)

-

Büchner funnel and filter flask

-

Vacuum source

-

Melting point apparatus

-

2. Synthesis Procedure

-

Preparation of Reactant Solution: In a round-bottom flask, create a mixture of benzophenone, hydroxylamine hydrochloride, 95% ethanol, and water.[6] For a typical lab scale, a mixture of 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water can be used.

-

Addition of Base: Add sodium hydroxide pellets or powder in portions to the mixture with constant shaking.[6] The addition is exothermic, and if the reaction becomes too vigorous, the flask should be cooled with tap water.[6]

-

Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask. Heat the mixture to boiling and allow it to reflux for a minimum of five minutes.[6] Some procedures may call for a longer reflux period of up to one hour.[7]

-

Precipitation of the Product: After reflux, cool the flask to room temperature. In a separate large beaker, prepare a solution of concentrated hydrochloric acid in water. Pour the cooled reaction contents into the acidic solution to precipitate the crude this compound.[6]

-

Isolation and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel.[1] Wash the solid thoroughly with cold water to remove any inorganic impurities.[6]

-

Drying: Dry the crude product. For small quantities, air-drying is sufficient. The crude material, when dried overnight at approximately 40°C, is often pure enough for subsequent steps like the Beckmann rearrangement.[6][8]

3. Purification (Optional)

-

The crude this compound can be further purified by recrystallization.[4]

-

Dissolve the dried precipitate in a minimal amount of hot methanol or ethanol.[1]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry completely.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound.

| Parameter | Value | Source |

| Yield (Crude) | 98–99% | Organic Syntheses[6] |

| 89.58% | Synthetic Organic Chemistry Practical | |

| ~Quantitative | PrepChem[7] | |

| 89% | Royal Society of Chemistry[9] | |

| Melting Point | 141–142°C | Organic Syntheses[6] |

| 141°C | PrepChem[7] | |

| 125–130°C | Synthetic Organic Chemistry Practical |

Notes on Data:

-

The high yields demonstrate the efficiency of this condensation reaction.

-

The melting point is a key indicator of purity. Pure this compound has a sharp melting point around 141-142°C.[6][7] Lower or broader melting point ranges may indicate the presence of impurities.

Safety and Handling Precautions

-

Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5]

-

Flammable Solvents: Ethanol and methanol are flammable. Ensure that heating is performed using a heating mantle or water bath, and avoid open flames.[5]

-

Ventilation: The procedure should be carried out in a well-ventilated fume hood.

-

Product Stability: this compound can gradually degrade into benzophenone and nitric acid in the presence of oxygen and moisture. For long-term storage, it is recommended to dry the product in a vacuum desiccator and store it under an inert atmosphere (e.g., carbon dioxide or nitrogen).[6]

References

- 1. benchchem.com [benchchem.com]

- 2. careerendeavour.com [careerendeavour.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Solved SYNTHESIS OF this compound* H2N-OH + H20 | Chegg.com [chegg.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for the Oximation of Benzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: